Superior Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency Compared to Structurally Divergent Pyridazine Analogs
Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate demonstrates potent antagonist activity across multiple human nAChR subtypes in a concentration-dependent manner [1]. In contrast, structurally divergent pyridazine analogs (e.g., those lacking the pyrrolidine or ester moieties) typically show no or significantly weaker activity against these targets, underscoring the essential role of this specific scaffold for nAChR modulation [2].
| Evidence Dimension | Antagonist activity at human nAChR subtypes (IC50) |
|---|---|
| Target Compound Data | alpha3beta4: IC50 1.8 nM; alpha4beta2: IC50 12.0 nM; alpha4beta4: IC50 15.0 nM; alpha1beta1gammadelta: IC50 7.9 nM |
| Comparator Or Baseline | Structurally divergent pyridazine analogs (inactive or >10,000 nM in comparable nAChR functional assays) |
| Quantified Difference | >500-fold increase in potency over inactive pyridazine analogs |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y and TE671/RD cells [1] |
Why This Matters
This high potency and multi-subtype activity profile establish this compound as a superior chemical tool for probing nAChR pharmacology, a property not shared by the broader pyridazine class.
- [1] EcoDrugPlus. (n.d.). Compound report for ID 2126094. Retrieved April 16, 2026. View Source
- [2] BindingDB. (n.d.). BindingDB entry BDBM50430238. Retrieved April 16, 2026. View Source
